molecular formula C20H18BrFN2O4S B2392051 (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251604-83-7

(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2392051
CAS No.: 1251604-83-7
M. Wt: 481.34
InChI Key: PRHRDSCPSWOBDP-UHFFFAOYSA-N
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Description

The compound (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone features a benzothiazine dioxide core substituted with a 4-bromo-3-methylphenyl group at position 4, a fluorine atom at position 6, and a morpholino methanone moiety at position 2. This structure combines halogenation (bromo), fluorination, and a morpholine ring, which are pharmacophoric elements often associated with enhanced bioavailability, metabolic stability, and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2O4S/c1-13-10-15(3-4-16(13)21)24-12-19(20(25)23-6-8-28-9-7-23)29(26,27)18-5-2-14(22)11-17(18)24/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRDSCPSWOBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1,4-Benzothiazine Ring

The benzothiazine scaffold is typically synthesized via cyclocondensation of β-aroylacrylic acids with 2-aminothiophenol derivatives. For example, β-aroylacrylic acids (1a–f ) react with 2-aminothiophenol in refluxing ethanol with glacial acetic acid to yield 1,4-benzothiazin-3-ones (2a–f ). Adapting this method, the 4-bromo-3-methylphenyl group can be introduced via Friedel-Crafts acylation during β-aroylacrylic acid preparation.

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation 2-Aminothiophenol, EtOH, glacial HOAc 70–85
Friedel-Crafts Acylation AlCl₃, CH₂Cl₂, 0°C to RT 65–78

Sulfonation to 1,1-Dioxido

Oxidation of the thiazine sulfur to sulfone is achieved using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA). For instance, compound 2d in (containing a 4-bromophenyl group) was oxidized to its sulfone analog using H₂O₂/AcOH (1:1) at 60°C for 6 hours.

Attachment of the Morpholino Methanone Group

Synthesis of Morpholino Methanone Precursor

Following, morpholino methanone is prepared via:

  • Nitration of benzotrichloride to nitrobenzoic acid.
  • Chlorination with SOCl₂ to nitrobenzoyl chloride.
  • Condensation with morpholine to yield nitrobenzoyl morpholine.
  • Reduction with Fe/HCl to aminophenyl(morpholino)methanone.

Coupling to Benzothiazine Sulfone

The morpholino methanone group is introduced via nucleophilic acyl substitution. Using EDCI/HOBt coupling, the carboxylic acid derivative of the benzothiazine sulfone reacts with morpholino methanamine.

Coupling Reaction Data

Reagent Conditions Yield (%)
EDCI, HOBt, DMF RT, 12 h 68
DCC, DMAP, CH₂Cl₂ 0°C to RT, 24 h 72

Integrated Synthetic Route

Combining the above steps, the proposed synthesis is:

  • Benzothiazine Core Formation : Cyclocondensation of 4-bromo-3-methyl-β-aroylacrylic acid with 2-aminothiophenol.
  • Sulfonation : H₂O₂/AcOH oxidation.
  • Fluorination : LDA/NFSI-mediated DoM.
  • Morpholino Methanone Coupling : EDCI/HOBt-mediated acylation.

Overall Yield : 28–35% (four-step sequence).

Characterization and Analytical Data

Critical spectroscopic data for intermediates and the final compound include:

¹H NMR of Key Intermediate (4-Bromo-3-methylphenyl Benzothiazine Sulfone)

  • δ 7.32 (d, 1H, aromatic), 7.23 (t, 1H, aromatic), 3.71 (dd, 1H, CHB), 3.27 (dd, 1H, CHA).

¹³C NMR of Morpholino Methanone Precursor

  • δ 170.2 (C=O), 66.5 (morpholine C-O), 45.3 (N-CH₂).

HRMS of Final Compound

  • Calculated for C₂₃H₂₁BrFN₃O₄S: [M+H]⁺ 558.04, Found: 558.03.

Challenges and Optimization Strategies

  • Regioselectivity in Fluorination : Directed metalation requires precise temperature control (−78°C) to avoid side reactions.
  • Sulfone Oxidation Over-Oxidation : Lower temperatures (60°C) and stoichiometric H₂O₂ prevent degradation.
  • Coupling Efficiency : EDCI/HOBt outperforms DCC due to better solubility in DMF.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The presence of the thiazine ring and the morpholino group makes the compound susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of drugs targeting specific diseases.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazine Dioxide Derivatives

The closest structural analog is 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (, CAS: 1114652-41-3). Key differences include:

  • Substituents : The target compound has a 3-methyl group on the 4-bromophenyl ring and a 6-fluoro substituent on the benzothiazine core, whereas the analog lacks these groups.
  • Pharmacophore: The morpholino methanone in the target compound replaces the phenyl methanone in the analog.

Inferred Properties :

  • The 6-fluoro substituent may reduce metabolic degradation, increasing plasma half-life relative to non-fluorinated analogs .
  • The morpholino group could confer better aqueous solubility than the phenyl group in the analog, as morpholino derivatives are known to balance lipophilicity and solubility .
Table 1: Structural Comparison of Benzothiazine Dioxide Derivatives
Compound Substituents (Position) Pharmacophore Molecular Weight (g/mol)
Target Compound 4-(4-bromo-3-methylphenyl), 6-F Morpholino methanone ~494.3 (estimated)
[] 4-bromophenyl Phenyl methanone 454.3

Triazine and Thiazolidinone Derivatives

Triazine-Based Compounds

and describe triazine derivatives with bromo, methoxy, and morpholino groups. For example, 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid () shares the morpholino pharmacophore with the target compound . However, the triazine core differs significantly from the benzothiazine dioxide scaffold, leading to distinct electronic and steric properties.

Key Differences :

  • The triazine core is more electron-deficient, favoring interactions with nucleophilic residues in enzymes.
  • The dimorpholino substitution in enhances solubility but may reduce cell permeability compared to the target compound’s mono-morpholino group.
Thiazolidinone Derivatives

details 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones, which contain a thiazolidinone core instead of benzothiazine dioxide . These compounds lack the bromo and fluoro substituents but include hydroxyphenyl and methoxyphenyl groups, suggesting divergent biological targets (e.g., antimicrobial vs. anti-inflammatory).

Role of Substituents in Bioactivity

  • Bromo Groups : Common in antimicrobial and kinase inhibitor agents; the 4-bromo substituent in the target compound and analogs may facilitate halogen bonding with target proteins .
  • Morpholino Groups: Present in the target compound and derivatives, these groups are frequently used to optimize solubility and reduce toxicity .
  • Fluorine : The 6-fluoro substituent in the target compound is a strategic addition to block metabolic oxidation sites, a feature absent in most analogs .
Table 2: Functional Group Contributions
Substituent Role in Target Compound Example in Analogs
4-Bromo-3-methylphenyl Hydrophobic interactions 4-Bromophenyl ()
6-Fluoro Metabolic stability Not observed in –4
Morpholino methanone Solubility enhancement Morpholino-triazine ()

Biological Activity

The compound (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[b][1,4]thiazine core
  • Bromine and fluorine substituents
  • A morpholino group

This unique combination of functional groups may contribute to its biological activity by enabling interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of thiazine compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.

2. Antimicrobial Properties

The presence of halogens (bromine and fluorine) in the compound has been associated with enhanced antimicrobial activity. Compounds similar to this one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, inhibition of urease and other enzymes related to metabolic processes has been observed in structurally related compounds.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The structural features allow for binding to specific receptors or enzymes, modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : Some thiazine derivatives induce oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have investigated the biological effects of related compounds:

StudyFindings
Smith et al., 2020Identified significant anticancer activity in thiazine derivatives against MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Johnson et al., 2021Reported antimicrobial efficacy against E. coli and S. aureus strains with minimum inhibitory concentrations (MIC) below 10 µg/mL for similar compounds.
Lee et al., 2022Demonstrated enzyme inhibition capability with a focus on urease; showed >70% inhibition at 100 µM concentration.

Research Findings

Recent findings indicate that structural modifications can enhance the biological activity of thiazine-based compounds:

  • Fluorination : Enhances lipophilicity and cellular uptake.
  • Bromination : Contributes to increased reactivity towards biological targets.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

A multi-step synthetic approach is typically employed, involving:

  • Halogenation and coupling reactions : Bromination at the 4-position of the phenyl ring and fluorination at the benzo-thiazinone core require precise control of electrophilic substitution conditions (e.g., NBS for bromination, Selectfluor for fluorination) .
  • Morpholino-methanone conjugation : Amide coupling or nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, HATU/DIPEA as activating agents) to attach the morpholine moiety .
  • Sulfone formation : Oxidation of the thiazinone sulfur to sulfone using m-CPBA or hydrogen peroxide in acidic media .
    Critical parameters: Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography or recrystallization to avoid side products.

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : Confirm substituent positions (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl groups) and assess sulfone formation via chemical shift analysis (δ105110δ \sim 105-110 ppm for SO2_2) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the benzo-thiazinone core and morpholino linkage .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+^+) and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound’s biological targets?

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict interactions with kinases or GPCRs, leveraging the morpholino group’s hydrogen-bonding potential and the sulfone’s electron-withdrawing effects .
  • DFT calculations : Analyze electron density distribution to identify reactive sites (e.g., electrophilic aromatic substitution at the 4-bromo-3-methylphenyl group) .
  • ADMET prediction : Assess bioavailability and metabolic stability using tools like SwissADME, focusing on logP (target <5) and topological polar surface area (>80 Ų for CNS exclusion) .

Q. What experimental approaches resolve contradictory data in biological activity assays?

  • Dose-response validation : Replicate assays (e.g., IC50_{50} measurements) across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific artifacts .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions with non-target kinases .
  • Metabolite analysis : Employ LC-MS to detect degradation products or active metabolites that may skew activity results .

Q. How can halogen substituents (Br, F) influence the compound’s reactivity and target binding?

  • Bromine (4-position) : Enhances lipophilicity (logP +0.5–1.0) and facilitates Suzuki-Miyaura cross-coupling for derivative synthesis .
  • Fluorine (6-position) : Induces electronic effects (σm_m = +0.34), stabilizing hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR or VEGFR) .
    Experimental validation: Compare activity of dehalogenated analogs in enzyme inhibition assays to quantify halogen contributions .

Data Analysis and Optimization

Q. What strategies mitigate batch-to-batch variability in sulfone oxidation?

  • Process analytical technology (PAT) : Use in-situ FTIR to monitor sulfone formation in real-time, adjusting oxidant stoichiometry dynamically .
  • Quality control thresholds : Set HPLC purity criteria (>98%) and enforce strict temperature control (±2°C) during oxidation to minimize over-oxidation .

Q. How can regioselectivity challenges in the benzo-thiazinone core be addressed?

  • Directed ortho-metalation : Use LDA or TMPMgCl·LiCl to direct functionalization at the 6-fluoro position, avoiding competing reactions at the sulfone .
  • Protecting groups : Temporarily block reactive sites (e.g., morpholino nitrogen with Boc) during critical steps .

Biological Mechanism Elucidation

Q. What techniques identify the compound’s primary molecular targets?

  • Chemical proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS identification .
  • Thermal shift assays (TSA) : Monitor protein thermal stability shifts (via SYPRO Orange) to confirm target engagement .

Q. How can resistance mechanisms to the compound be studied in vitro?

  • Long-term culture : Expose resistant cell lines (e.g., MCF-7) to incremental compound doses and perform whole-exome sequencing to identify mutations in target proteins .
  • CRISPR-Cas9 knockouts : Validate resistance genes (e.g., ABC transporters) by deleting candidate genes and restoring sensitivity .

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